molecular formula C27H22ClN3O2S B2400425 2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 872207-71-1

2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2400425
CAS No.: 872207-71-1
M. Wt: 488
InChI Key: XCOMUELXEQPFAS-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a chromeno[2,3-d]pyrimidin-4-yl moiety, a thio group, and an acetamide group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds structurally similar to 2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide has explored their synthesis and various biological activities. For instance, a study by Rajanarendar et al. (2012) detailed the design and synthesis of novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, showing significant potential in these areas (Rajanarendar et al., 2012).

Antimicrobial Activities

The antimicrobial properties of similar compounds have been a significant focus. Elian, Abdelhafiz, and Abdelreheim (2014) conducted research on heterocyclic synthesis with activated nitriles to produce polyfunctionally substituted heterocyclic compounds, including chromeno and pyrimidin derivatives. Their study highlights the potential of these compounds in developing new antimicrobial agents (Elian, Abdelhafiz, & Abdelreheim, 2014).

Optical and Material Applications

Another dimension of research involves the exploration of optical properties and applications in material science. For example, the study by Bogza et al. (2018) on the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, which share a common heterocyclic theme with the compound of interest, demonstrated moderate to high fluorescence quantum yields. These findings suggest potential applications in materials science, including as invisible ink dyes (Bogza et al., 2018).

Sensing Applications

Research by Jamasbi et al. (2021) described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application as a colorimetric chemosensor for detecting Hg2+ ions. This highlights a novel application of such compounds in environmental monitoring and analysis (Jamasbi et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not documented in the literature. Further studies would be needed to determine its biological activity and potential applications .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-16-5-3-8-21(13-16)29-23(32)15-34-27-22-14-19-7-4-6-17(2)24(19)33-26(22)30-25(31-27)18-9-11-20(28)12-10-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOMUELXEQPFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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